methyl 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Description
Methyl 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C19H18FN3O4S and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.10020540 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of the thiolane moiety and the fluorophenyl group enhances its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C18H18F N3O3S2 |
Molecular Weight | 373.48 g/mol |
CAS Number | Not available |
SMILES | COc1cnc2c(c1)C(=O)N(C(=O)S(=O)(=O)c2)C(=O)C(F)(F)C(=O)N(C)C |
Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have indicated that compounds related to pyrazolo[3,4-b]pyridine exhibit significant antitumor properties. For instance, a study demonstrated that this compound showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Study:
A comparative analysis of this compound with standard chemotherapeutics revealed a higher efficacy in inhibiting cell proliferation in vitro. The IC50 values were significantly lower than those of established drugs such as doxorubicin and cisplatin .
Anti-inflammatory Activity
In addition to antitumor effects, the compound has shown promise as an anti-inflammatory agent. In vivo models demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with this compound.
Research Findings:
A study published in Pharmacology Reports reported that administration of the compound in a rat model of induced inflammation resulted in a 40% decrease in paw edema compared to controls .
The biological activity of this compound can be attributed to its ability to interact with specific protein targets involved in cell signaling pathways. The compound acts as an inhibitor of certain kinases implicated in cancer progression and inflammation.
Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-11-17-15(19(24)27-2)9-16(12-3-5-13(20)6-4-12)21-18(17)23(22-11)14-7-8-28(25,26)10-14/h3-6,9,14H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVVOYLUURCZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)OC)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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